

Ceperognastat (LY3372689): A Technical Whitepaper on its Discovery and Synthesis

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Compound of Interest

Compound Name: Ceperognastat

Cat. No.: B10827944

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Abstract

Ceperognastat (LY3372689) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the O-GlcNAcase (OGA) enzyme. Developed by Eli Lilly and Company, it was investigated as a potential therapeutic for tauopathies, including Alzheimer's disease. The primary mechanism of action involves the inhibition of OGA, leading to an increase in O-GlcNAcylation of the tau protein. This post-translational modification is inversely correlated with the hyperphosphorylation of tau, a pathological hallmark of Alzheimer's disease. This whitepaper provides a comprehensive overview of the discovery, synthesis, and key preclinical and clinical data of **Ceperognastat**.

Discovery and Rationale

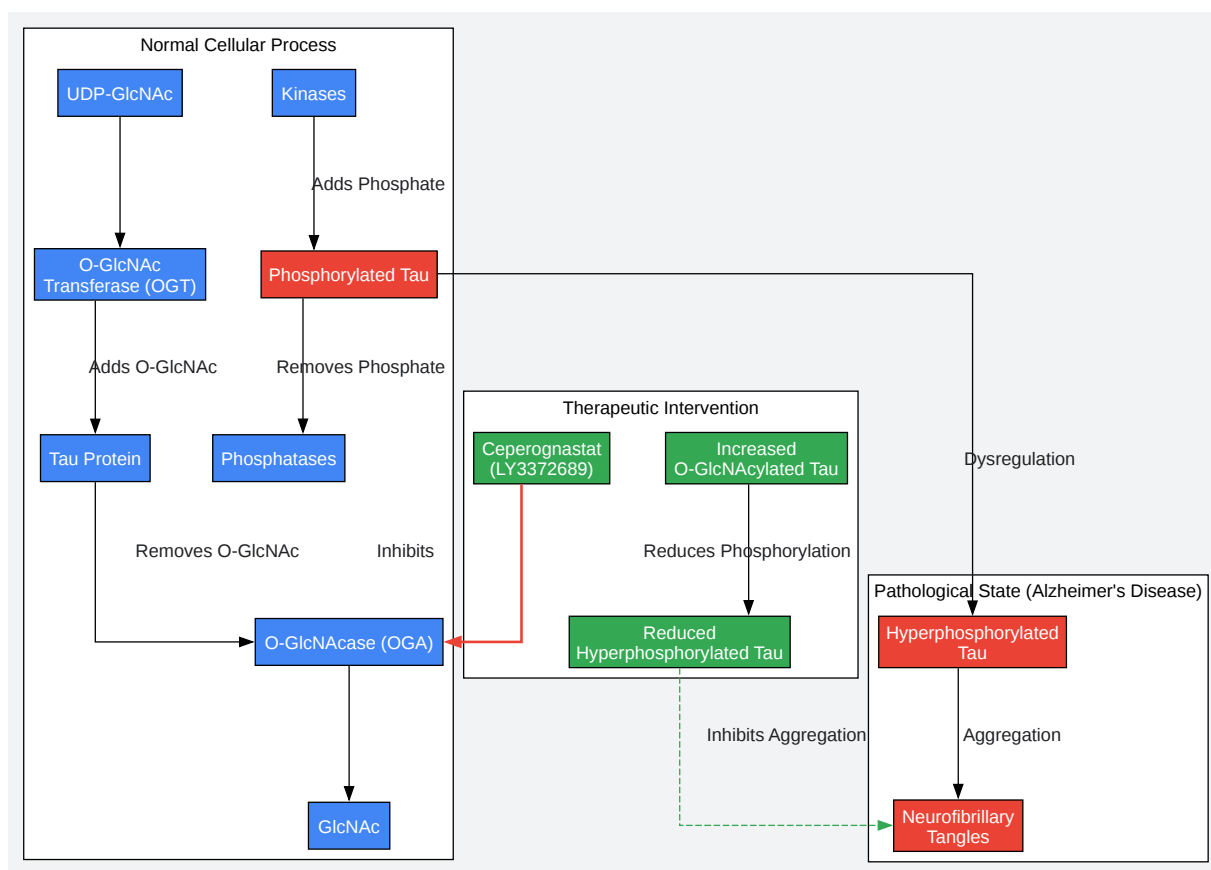
Ceperognastat was identified through a multidisciplinary approach that included high-throughput screening, fragment-based screening, and virtual screening efforts to identify competitive, active-site inhibitors of the OGA enzyme.^[1] This extensive discovery process, coupled with synthetic chemistry and structure-based drug design, led to the identification of **Ceperognastat** as a lead candidate.^{[1][2]}

The rationale for developing an OGA inhibitor stems from the "tau hypothesis" in Alzheimer's disease, which posits that the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key driver of neurodegeneration.^[2] O-GlcNAcylation, the addition of

O-linked β -N-acetylglucosamine to serine and threonine residues of proteins, is a dynamic post-translational modification that can compete with phosphorylation.[3] By inhibiting OGA, the enzyme responsible for removing O-GlcNAc, **Ceperognastat** aims to increase tau O-GlcNAcylation, thereby reducing its pathological hyperphosphorylation and subsequent aggregation.[2][3]

Mechanism of Action

Ceperognastat acts as a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme. This inhibition leads to an accumulation of O-GlcNAc on various intracellular proteins, including the tau protein. The increased O-GlcNAcylation of tau is thought to interfere with the sites of pathological phosphorylation, thus reducing the formation of hyperphosphorylated tau species that are prone to aggregation.



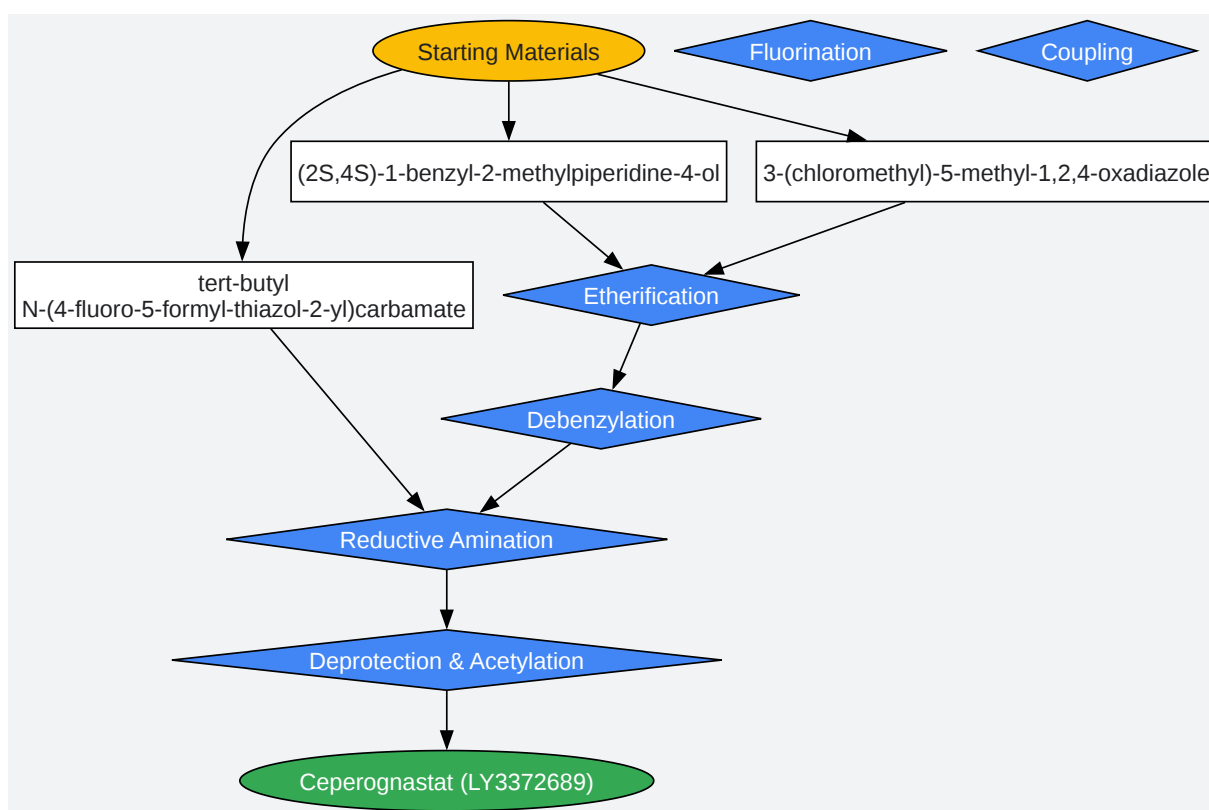
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Figure 1: Ceperognastat's mechanism of action.

Synthesis of Ceperognastat (LY3372689)

The chemical synthesis of **Ceperognastat**, N-[4-fluoro-5-[[[(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide, is detailed in patent WO2018140299A1.[4] The synthesis involves a multi-step process to construct the core aminothiazole ring and subsequently couple it with the piperidine and oxadiazole moieties.

A plausible synthetic workflow is outlined below:



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- 4. WO2018140299A1 - N-[4-fluoro-5-[[[(2s,4s)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide as oga inhibitor - Google Patents [patents.google.com]
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